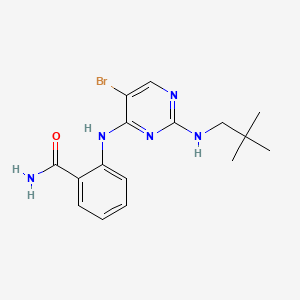
Jnk-1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jnk-1-IN-2 is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK-1). It also exhibits inhibitory effects on c-Jun N-terminal kinase 2 (JNK-2) and c-Jun N-terminal kinase 3 (JNK-3). This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases related to the JNK signaling pathway, such as cancer and pulmonary fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jnk-1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers or in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Jnk-1-IN-2 undergoes various chemical reactions, including phosphorylation inhibition and interactions with other proteins. It is known to inhibit the phosphorylation of c-Jun, a key protein in the JNK signaling pathway .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific inhibitors that facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving this compound are typically the result of its interaction with target proteins, leading to the inhibition of specific signaling pathways. These products are crucial in understanding the compound’s therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Jnk-1-IN-2 has a wide range of scientific research applications:
Wirkmechanismus
Jnk-1-IN-2 exerts its effects by inhibiting the activity of JNK-1, JNK-2, and JNK-3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as inflammation, apoptosis, and proliferation, which are mediated by the JNK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with higher selectivity.
SP600125: A selective inhibitor of JNK that has been widely used in research.
AS602801 (Bentamapimod): A potent, orally active, and selective JNK inhibitor.
Uniqueness of Jnk-1-IN-2
This compound is unique due to its high potency and selectivity for JNK-1, with an IC50 value of 33.5 nM. It also exhibits significant inhibitory effects on JNK-2 and JNK-3, making it a valuable compound for studying the JNK signaling pathway and its role in various diseases .
Eigenschaften
Molekularformel |
C16H20BrN5O |
|---|---|
Molekulargewicht |
378.27 g/mol |
IUPAC-Name |
2-[[5-bromo-2-(2,2-dimethylpropylamino)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22) |
InChI-Schlüssel |
HSEASLMARZYTKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



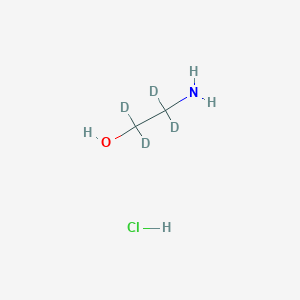
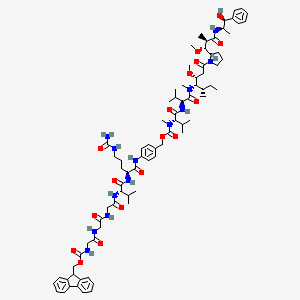
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
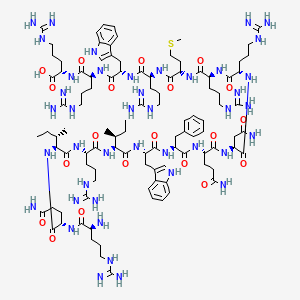

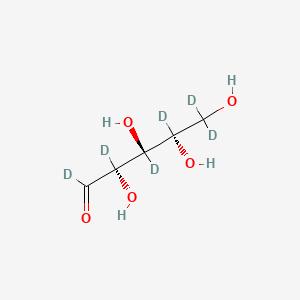
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)


